

Application of D-65476 in Retinoid Receptor Research: Information Not Available

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: D-65476

Cat. No.: B3422217

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Extensive searches for the application of the compound **D-65476** in retinoid receptor research have yielded no specific information. The available scientific literature and public databases do not contain any studies, experimental data, or protocols detailing the use of **D-65476** as a modulator of retinoid X receptors (RXR) or retinoic acid receptors (RAR).

Initial investigations for "**D-65476**" in the context of retinoid biology were unsuccessful. Further targeted searches including variations of the compound name and its potential association with RXR agonism or antagonism also failed to produce relevant results.

Interestingly, several sources identify **D-65476** as a potent inhibitor of Flt3 (FMS-like tyrosine kinase 3), a receptor tyrosine kinase involved in the regulation of hematopoiesis and a target in certain types of leukemia. This suggests that the primary and documented biological activity of **D-65476** lies in the domain of kinase inhibition rather than retinoid receptor modulation.

It is possible that the query regarding **D-65476** in retinoid receptor research may stem from one of the following:

- A Misidentification: The compound in question may have a different designation, or "**D-65476**" might be an internal or less common identifier not widely used in publications.
- A Novel, Unpublished Application: The use of **D-65476** in retinoid receptor research could be a very recent development that has not yet been published in the public domain.

- A Niche or Proprietary Area of Research: The application may be part of a proprietary research program with no publicly available data.

Given the lack of any supporting information, it is not possible to provide the requested detailed Application Notes, Protocols, or visualizations for the use of **D-65476** in retinoid receptor research. Researchers, scientists, and drug development professionals interested in this specific application are advised to consult internal documentation or the original source of the query for clarification on the compound and its intended use.

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